REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])=[CH:15][N:16]([CH3:17])[CH3:18])[cH:7][cH:8]1.[CH3:20][CH2:21][OH:22].[ClH:23].[OH2:19]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:15][N:16]([CH3:17])[CH3:18])[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=CN(C)C)c1ccc(OC)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(CN(C)C)c1ccc(OC)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |